4-[2-(4-Chlorophenyl)ethyl]aniline
Description
4-[2-(4-Chlorophenyl)ethyl]aniline is an aromatic amine derivative featuring a 4-chlorophenyl group attached via an ethyl linker to an aniline moiety. The compound’s aromatic and electron-withdrawing chloro substituent influences its physicochemical properties, such as solubility and stability, while the ethyl spacer provides conformational flexibility.
Properties
CAS No. |
74474-37-6 |
|---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H14ClN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,16H2 |
InChI Key |
UYYBSDJRXMMCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the chloro group (para vs. meta) significantly impacts electronic properties and intermolecular interactions. For example, 4-(3-chlorophenyl)aniline exhibits distinct reactivity compared to its para-substituted counterpart due to steric and electronic differences .
Physicochemical Properties
Key Observations :
- In contrast, the ethanone derivative () exhibits better solubility in polar aprotic solvents like DMF .
- Thermal Stability: Crystalline derivatives (e.g., 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone) demonstrate high melting points, correlating with strong van der Waals interactions and hydrogen-bonding networks .
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